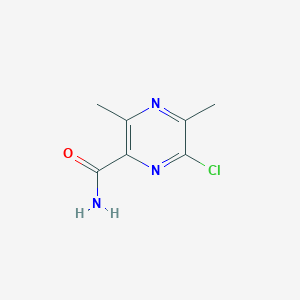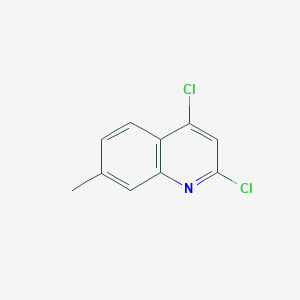
2,4-Dichloro-7-methylquinoline
説明
“2,4-Dichloro-7-methylquinoline” is a chemical compound with the molecular formula C10H7Cl2N . It is a derivative of quinoline, a bicyclic compound that consists of a benzene ring fused with a pyridine moiety .
Synthesis Analysis
The synthesis of “2,4-Dichloro-7-methylquinoline” has been achieved in a one-pot reaction from an aryl amine, malonic acid, and phosphorous oxychloride . An improved process has been described which utilizes tetrachloro-1,4 (or 1,2)-quinone as an oxidant in the Doebner-Miller synthesis .
Molecular Structure Analysis
The molecular structure of “2,4-Dichloro-7-methylquinoline” consists of a benzene ring fused with a pyridine ring. The molecule has a dichloro substitution at the 2nd and 4th positions and a methyl group at the 7th position .
Chemical Reactions Analysis
The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring. As a result, it can be replaced selectively to form derivatives at that position .
科学的研究の応用
Medicinal Chemistry: Antimicrobial Agents
2,4-Dichloro-7-methylquinoline has been explored for its potential in medicinal chemistry, particularly as a scaffold for developing antimicrobial agents . Its structure is conducive to chemical modifications that can enhance its interaction with bacterial proteins, potentially leading to the development of new antibiotics.
Agriculture: Pesticide Development
In the agricultural sector, this compound’s derivatives are being studied for their use in pesticide formulations . The chlorinated quinoline structure may interfere with the life cycle of pests, offering a way to protect crops without harming the environment.
Material Science: Advanced Material Synthesis
Researchers are utilizing 2,4-Dichloro-7-methylquinoline to engineer novel materials with tailored properties, such as improved thermal stability and mechanical strength . This compound could play a role in creating advanced polymers or coatings with specific desired characteristics.
Environmental Science: Pollution Remediation
The compound’s derivatives are being investigated for their ability to remediate environmental pollutants . By integrating into certain chemical processes, they could help in breaking down toxic substances into less harmful ones, aiding in pollution control efforts.
Analytical Chemistry: Chemical Analysis
In analytical chemistry, 2,4-Dichloro-7-methylquinoline is used as a reagent in various chemical analyses to detect or quantify other substances . Its reactivity makes it suitable for forming complexes with specific analytes, which can then be measured accurately.
Synthetic Chemistry: Chemical Synthesis
This compound is also significant in synthetic chemistry, where it serves as a building block for synthesizing a wide range of chemical products . Its versatility allows for the creation of complex molecules that can be used in pharmaceuticals, dyes, and other industrial applications.
Safety and Hazards
特性
IUPAC Name |
2,4-dichloro-7-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-2-3-7-8(11)5-10(12)13-9(7)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHBQTZHZQXVAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-7-methylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



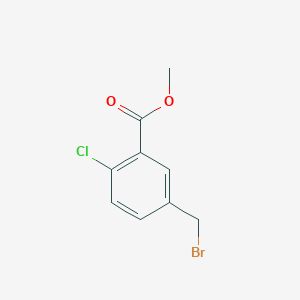
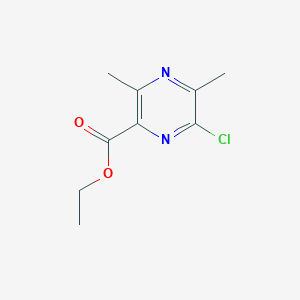
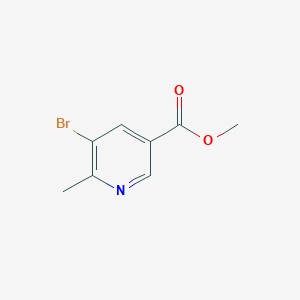
![(R,E)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpent-2-enoate](/img/structure/B1427066.png)

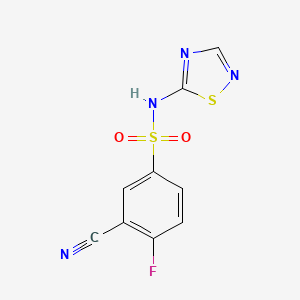
![2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1427070.png)
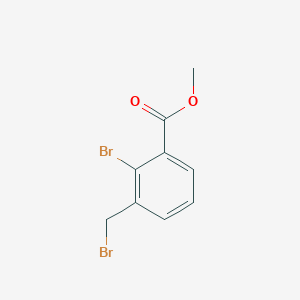
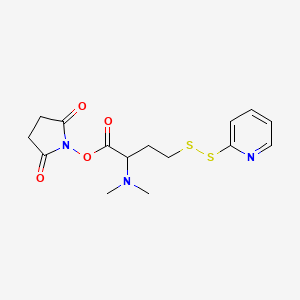
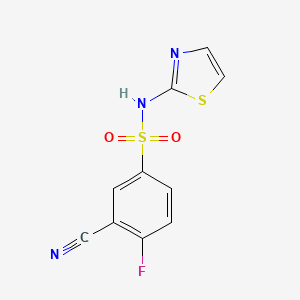

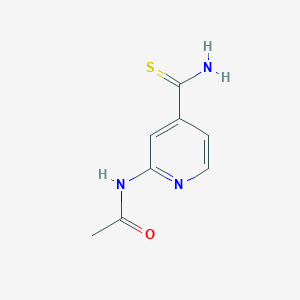
![2-Chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one](/img/structure/B1427081.png)
